molecular formula C9H17NO2 B13029896 Methyl 5-amino-2-methylcyclohexane-1-carboxylate

Methyl 5-amino-2-methylcyclohexane-1-carboxylate

Cat. No.: B13029896
M. Wt: 171.24 g/mol
InChI Key: JJYZPBGPKHAXME-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-methylcyclohexane-1-carboxylate is an organic compound with the molecular formula C9H17NO2 It is a derivative of cyclohexane, featuring an amino group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-methylcyclohexane-1-carboxylate typically involves the following steps:

    Cyclohexane Derivatization:

    Esterification: The carboxylate ester group is introduced through esterification, where the carboxylic acid derivative is reacted with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Methyl 5-amino-2-methylcyclohexane-1-carboxylate finds applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-methylcyclohexane-1-carboxylate
  • Methyl 3-amino-2-methylcyclohexane-1-carboxylate
  • Methyl 4-amino-2-methylcyclohexane-1-carboxylate

Uniqueness

Methyl 5-amino-2-methylcyclohexane-1-carboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its structure allows for specific interactions that are not possible with other isomers, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 5-amino-2-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C9H17NO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h6-8H,3-5,10H2,1-2H3

InChI Key

JJYZPBGPKHAXME-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C(=O)OC)N

Origin of Product

United States

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